

Toxicological data for Diisoamyl disulfide exposure

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Compound of Interest

Compound Name: Diisoamyl disulfide

Cat. No.: B147390

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Executive Summary

Diisoamyl disulfide (CAS No. 2051-04-9) is a key organosulfur compound utilized extensively as a flavoring agent in the food industry and as a component in fragrance formulations.^{[1][2][3]} Recognized for its characteristic sweet, onion-like aroma, it holds a "Generally Recognized as Safe" (GRAS) status for its application in food, a designation supported by evaluations from bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).^[1] Despite its widespread use, the publicly available toxicological data for **Diisoamyl disulfide** is largely confined to local effects such as eye and skin irritation. Significant data gaps exist for systemic endpoints, including acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. This guide provides a comprehensive analysis of the existing data, contextualizes the known hazards, and outlines a scientific, evidence-based approach to address the toxicological data gaps through metabolic prediction and read-across strategies. This document is intended for researchers, toxicologists, and drug development professionals who require a nuanced understanding of the safety profile of **Diisoamyl disulfide**.

Chemical Identity and Physicochemical Properties

Diisoamyl disulfide, also known as bis(3-methylbutyl) disulfide or isoamyl disulfide, is a symmetrical aliphatic disulfide.^{[1][4][5]} Its fundamental properties are crucial for understanding its toxicokinetic behavior, such as absorption and distribution.

Property	Value	Source(s)
Chemical Formula	C ₁₀ H ₂₂ S ₂	[1][2]
Molecular Weight	206.41 g/mol	[1][2]
CAS Number	2051-04-9	[2][5]
Appearance	Clear, colorless to pale yellow liquid	[1][6]
Odor	Sweet, onion-like, sulfurous	[1][2][6]
Boiling Point	246-248 °C at 760 mmHg	[5][6]
Flash Point	81 °C (178 °F)	[5][6]
Density	0.912–0.922 g/cm ³ at 20°C	[1][6]
Water Solubility	Practically insoluble (est. 0.6007 mg/L at 25°C)	[1][6]
Solvent Solubility	Soluble in ethanol	[1]
LogP (o/w)	5.66 - 5.914 (estimated)	[5][6]

Table 1: Physicochemical Properties of **Diisoamyl Disulfide**.

The high LogP value indicates a lipophilic nature, suggesting that dermal absorption and partitioning into fatty tissues are plausible routes of exposure and distribution.[7] Its low water solubility limits its bioavailability through aqueous media.

Toxicokinetics and Metabolism: A Predictive Approach

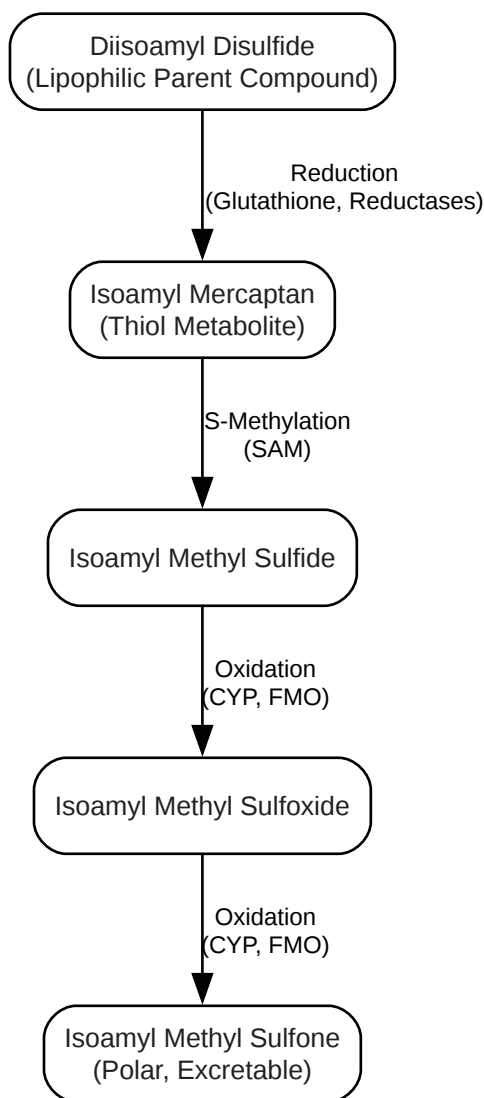
Direct metabolic studies on **Diisoamyl disulfide** are not available in the public literature. However, based on the well-established biochemistry of aliphatic disulfides, a metabolic pathway can be predicted with a high degree of confidence. The core metabolic process for xenobiotic disulfides is the reductive cleavage of the disulfide bond.[2][4][8]

Pillar of Expertise: Causality in Metabolic Prediction

The disulfide bond (-S-S-) is an electrophilic site susceptible to nucleophilic attack by endogenous thiols, most notably glutathione (GSH), which is present in high concentrations within cells.[2][4] This thiol-disulfide exchange is a fundamental redox reaction that serves to reduce xenobiotic disulfides. The reaction proceeds via enzymatic catalysis (e.g., by glutathione reductase, thioredoxin) or non-enzymatically.[4][9]

The predicted metabolic cascade is as follows:

- Reduction: The disulfide bond of **Diisoamyl disulfide** is reduced, yielding two molecules of the corresponding thiol, isoamyl mercaptan (3-methyl-1-butanethiol).[8] This is the primary and most critical metabolic step.
- S-Methylation: The resulting isoamyl mercaptan can be methylated by S-adenosylmethionine (SAM) to form isoamyl methyl sulfide.[8]
- Oxidation: The sulfide metabolite can then be oxidized by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs) to form the corresponding sulfoxide (isoamyl methyl sulfoxide) and subsequently the sulfone (isoamyl methyl sulfone).[3][8] These more polar metabolites are more readily excreted.



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*Predicted metabolic pathway of **Diisoamyl disulfide**.*

Human Health Hazard Assessment

The known toxicological profile of **Diisoamyl disulfide** is primarily characterized by local irritant effects. There are significant gaps in the data for systemic toxicity.

Acute Toxicity (Oral, Dermal, Inhalation)

There is no data available in reliable public databases or safety data sheets for the acute oral, dermal, or inhalation toxicity of **Diisoamyl disulfide**.^{[4][10]} Standard toxicological

assessments, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) studies, have not been published. This represents the most significant data gap in its safety profile.

Irritation and Sensitization

- **Eye Irritation:** **Diisoamyl disulfide** is consistently classified as causing serious eye irritation (GHS Category 2, H319).[1][4][7] This classification is based on aggregated data from notifications to the ECHA C&L Inventory.[1] Exposure is expected to cause significant, but reversible, eye irritation.
- **Skin Irritation:** The data on skin irritation is less consistent. Some sources classify it as a skin irritant (H315; R38).[6][10] Safety data sheets recommend washing skin thoroughly after handling and wearing protective gloves.[4][10] However, other sources state "no data available".[4] This suggests a mild to moderate potential for skin irritation.
- **Respiratory Irritation:** Older classifications suggest potential for respiratory system irritation (R37), but this is not a harmonized GHS classification for this substance.[6] Given its use as a flavor and fragrance, inhalation is a relevant route of exposure.
- **Skin Sensitization:** There is no data available to assess the skin sensitization potential of **Diisoamyl disulfide**. [4]

Trustworthiness: Self-Validating Protocols

To generate definitive data on irritation, standardized and validated protocols must be used. The following represents a typical workflow for an in vitro skin irritation assessment, which reduces reliance on animal testing.

Experimental Protocol: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

- **Preparation:** Reconstructed human epidermis tissues are pre-incubated in maintenance medium for 24 hours at 37°C, 5% CO₂.
- **Application:** A 10 µL aliquot of neat **Diisoamyl disulfide** is applied topically to the tissue surface. A negative control (phosphate-buffered saline) and a positive control (5% sodium dodecyl sulfate) are run in parallel.

- **Exposure:** Tissues are exposed to the test substance for 60 minutes at 37°C.
- **Rinsing:** After exposure, the tissues are thoroughly rinsed with phosphate-buffered saline to remove the test substance.
- **Incubation:** Tissues are transferred to fresh medium and incubated for 42 hours.
- **Viability Assessment:** Post-incubation, tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3 hours. Viable cells reduce the yellow MTT to a purple formazan.
- **Extraction & Measurement:** The formazan is extracted from the tissues using isopropanol, and the optical density is measured at 570 nm.
- **Interpretation:** Cell viability is calculated relative to the negative control. A substance is identified as an irritant if the mean tissue viability is $\leq 50\%$.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no specific data available for **Diisoamyl disulfide** for the following critical endpoints:

- Germ Cell Mutagenicity[4]
- Carcinogenicity[4][10]
- Reproductive Toxicity[4]

This lack of information is a major limitation in performing a comprehensive risk assessment for applications beyond its use as a flavoring agent at low concentrations.

Data Gap Analysis and Read-Across Strategy

Given the significant data gaps, a read-across approach is a scientifically valid strategy to provisionally assess the potential hazards of **Diisoamyl disulfide**. This involves using data from structurally similar chemicals to predict the toxicity of the target chemical.

Pillar of Expertise: Justification for Read-Across

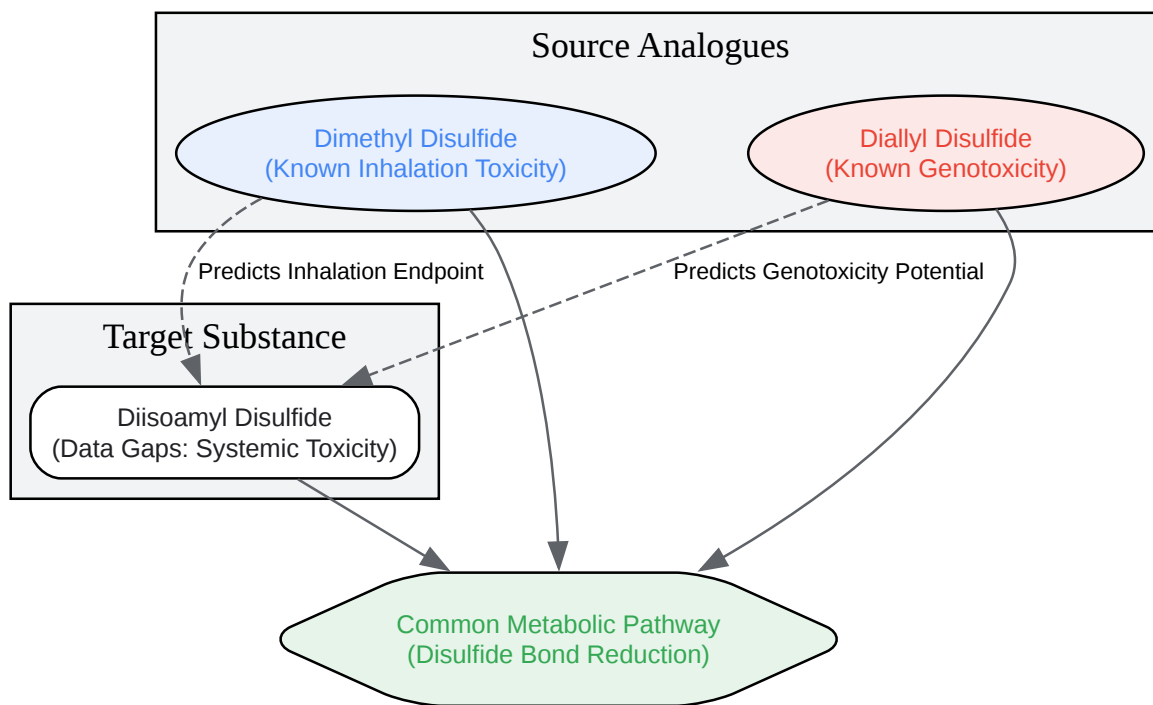
The read-across hypothesis is based on the assumption that **Diisoamyl disulfide** will be metabolized via reduction to isoamyl mercaptan, and that the systemic toxicity will be driven by this common metabolite or by the parent compound's interaction with biological thiols. We can therefore use other simple aliphatic disulfides as source analogues.

Proposed Analogues:

- Dimethyl Disulfide (DMDS): A simple, linear disulfide with available inhalation toxicity data.
- Diallyl Disulfide (DADS): An unsaturated disulfide with available in vitro genotoxicity data.

Compound	Structure	Key Available Data	Relevance
Diisoamyl Disulfide (Target)	<chem>C(C)CCCSSCCC(C)C</chem>	Eye/Skin Irritation	-
Dimethyl Disulfide (Analogue 1)	<chem>CSSC</chem>	13-week inhalation NOAEC in rats: 5 ppm (males), 25 ppm (females). [11]	Provides data on repeated dose inhalation toxicity for a simple aliphatic disulfide.
Diallyl Disulfide (Analogue 2)	<chem>C=CCSSCC=C</chem>	Induces chromosome aberrations and sister chromatid exchanges in CHO cells in vitro. [8]	Provides data on the genotoxic potential of a related disulfide, highlighting a potential hazard to investigate.

Table 2: Read-Across Strategy for **Diisoamyl Disulfide**.



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Read-across logic based on a common metabolic pathway.

Interpretation and Limitations:

- The genotoxicity of Diallyl disulfide suggests that **Diisoamyl disulfide** should be investigated for mutagenic potential, for instance, using an Ames test (OECD TG 471).[8] The presence of the allyl group in DADS makes it more reactive than the saturated alkyl groups in **Diisoamyl disulfide**, so the genotoxic potential may not be directly equivalent, but it raises a flag.
- The inhalation data for Dimethyl disulfide provides a starting point for setting occupational exposure limits, though uncertainty factors would need to be applied to account for structural differences.[11]

Environmental Fate and Ecotoxicity

Data on the environmental impact of **Diisoamyl disulfide** is extremely limited. One source includes the GHS statement H412 ("Harmful to aquatic life with long lasting effects"), but this is not a harmonized classification and its basis is unclear.[12] Given its high LogP and low water

solubility, if released into the environment, it would be expected to partition to soil and sediment. Its biodegradability is unknown. Standard ecotoxicity tests (e.g., on fish, daphnia, and algae) are needed for a proper environmental risk assessment.

Conclusion and Recommendations

The current toxicological profile of **Diisoamyl disulfide** is incomplete. The primary established hazard is serious eye irritation, with a potential for mild to moderate skin irritation.^{[1][10]} Its GRAS status is based on a long history of use in food at very low concentrations, where systemic exposure is minimal.

For applications involving higher concentrations or different routes of exposure, the existing data is insufficient for a comprehensive risk assessment. The most critical data gaps are:

- Acute toxicity (oral, dermal, inhalation)
- Skin sensitization
- Genotoxicity
- Repeated dose systemic toxicity

It is strongly recommended that a tiered testing strategy be employed to fill these gaps, beginning with in vitro assays (e.g., Ames test for mutagenicity, RhE test for skin irritation) and utilizing the read-across approach outlined in this guide to inform further study design. Until such data is available, robust risk management measures, including the use of personal protective equipment (eye protection, gloves) and engineering controls (ventilation) to minimize direct contact and inhalation, are essential when handling **Diisoamyl disulfide**.

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